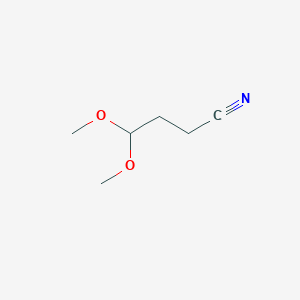

4,4-Dimethoxybutanenitrile

説明

Research Context and Significance of 4,4-Dimethoxybutanenitrile in Contemporary Organic Synthesis

This compound, also known as 3-cyanopropionaldehyde dimethyl acetal (B89532), is a valuable intermediate in organic synthesis due to its bifunctional nature. whiterose.ac.ukontosight.ai Its structure, which incorporates both a nitrile group and a protected aldehyde in the form of a dimethyl acetal, allows for a wide range of selective chemical transformations. ontosight.ai This dual reactivity makes it a strategic starting material for the synthesis of diverse molecular scaffolds, including those found in pharmaceuticals and other biologically active compounds. whiterose.ac.ukontosight.ai

In research, this compound serves as a precursor in multi-step synthetic sequences. For instance, it is a reagent in the stereoselective preparation of aziridines. chemicalbook.com The acetal end of the molecule can be deprotected to reveal a reactive aldehyde, while the nitrile group can be transformed into various other functionalities such as amines, carboxylic acids, or ketones. This versatility allows chemists to introduce complexity into a molecule in a controlled and stepwise manner.

Strategic Importance of Nitrile and Acetal Functionalities in Chemical Transformations and Intermediate Design

The strategic importance of this compound lies in the distinct and complementary reactivity of its two functional groups: the nitrile and the acetal.

The nitrile group (—C≡N) is a highly versatile functional group in organic synthesis. It can be hydrolyzed to a carboxylic acid or an amide, reduced to a primary amine, or reacted with organometallic reagents to form ketones. ontosight.ai This wide array of possible transformations makes the nitrile group a valuable synthon for introducing nitrogen-containing functionalities and for carbon chain elongation.

The acetal group , in this case, a dimethyl acetal, serves as a protecting group for an aldehyde. ontosight.ai Aldehydes are highly reactive toward nucleophiles and are sensitive to both acidic and basic conditions. By converting the aldehyde to an acetal, its reactivity is masked, allowing for chemical modifications to be carried out on other parts of the molecule, such as the nitrile group. The acetal is stable under neutral and basic conditions and can be easily and selectively removed (deprotected) by treatment with aqueous acid to regenerate the aldehyde functionality when needed. ontosight.ai This protection-deprotection strategy is a cornerstone of modern organic synthesis, enabling the construction of complex molecules with multiple functional groups.

The presence of both these functionalities in a single molecule like this compound provides chemists with a powerful tool for designing efficient and elegant synthetic routes.

Chemical and Physical Properties of this compound

Below are tables detailing the key physical and chemical properties of this compound.

Table 1: Physical Properties

| Property | Value |

|---|---|

| Melting Point | -119.1 °C |

| Boiling Point | 90-91 °C at 14 mmHg |

| Density | 0.992 g/mL at 25 °C |

| Refractive Index (n20/D) | 1.419 |

| Water Solubility | Soluble |

Data sourced from references chemicalbook.comchembk.commyskinrecipes.com

Table 2: Chemical Identifiers

| Identifier | Value |

|---|---|

| Molecular Formula | C₆H₁₁NO₂ |

| Molecular Weight | 129.16 g/mol |

| CAS Number | 14618-78-1 |

| IUPAC Name | This compound |

| SMILES | COC(CCC#N)OC |

Data sourced from references nih.govambeed.com

Research Findings: Reactions of this compound

Recent research has demonstrated the utility of this compound in various synthetic transformations.

One notable application is its reduction using diisobutylaluminium hydride (DIBAL-H). This reaction selectively reduces the nitrile group to an aldehyde after hydrolysis of the intermediate imine. In one study, this compound was treated with DIBAL-H in dichloromethane (B109758) at -78 °C, and upon warming and workup, it yielded 4,4-dimethoxybutyraldehyde. rsc.orgrsc.org This transformation highlights the ability to selectively react the nitrile in the presence of the acetal.

Another example from the literature involves the reaction of this compound with organolithium reagents. While Grignard reagents can react with nitriles, organolithium compounds are often more reactive. nih.gov In a specific instance, treatment of this compound with methyllithium (B1224462) (MeLi) was shown to produce 5,5-dimethoxypentan-2-one, demonstrating the addition of the methyl group to the nitrile carbon to form a ketone after hydrolysis.

Furthermore, patents have described the use of this compound as a key intermediate in the synthesis of complex heterocyclic compounds, such as those used as JAK inhibitors for cancer therapy. google.comgoogle.com In these multi-step syntheses, the bifunctional nature of this compound is exploited to build the target molecule's framework.

Structure

2D Structure

3D Structure

特性

IUPAC Name |

4,4-dimethoxybutanenitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11NO2/c1-8-6(9-2)4-3-5-7/h6H,3-4H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XJHNCGVHPLDMRK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(CCC#N)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3065796 | |

| Record name | Butanenitrile, 4,4-dimethoxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3065796 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

129.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14618-78-1 | |

| Record name | 4,4-Dimethoxybutanenitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=14618-78-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4,4-Dimethoxybutyronitrile | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014618781 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Butanenitrile, 4,4-dimethoxy- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Butanenitrile, 4,4-dimethoxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3065796 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4,4-dimethoxybutyronitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.035.129 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4,4-DIMETHOXYBUTYRONITRILE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/J3WU6C9R93 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies for 4,4 Dimethoxybutanenitrile and Its Derivatives

Established Synthetic Pathways and Their Mechanistic Underpinnings

Several well-documented methods exist for the synthesis of 4,4-dimethoxybutanenitrile, each with its own mechanistic basis and practical considerations.

Synthesis via Hydroformylation of Acrylonitrile (B1666552) in Methanol (B129727)

The hydroformylation of acrylonitrile, also known as the oxo process, in the presence of methanol offers a potential route to 3-cyanopropionaldehyde, the immediate precursor to this compound. This reaction typically involves the use of a transition metal catalyst, such as cobalt or rhodium, under high pressure of carbon monoxide and hydrogen. The process begins with the coordination of the alkene (acrylonitrile) to the metal hydride catalyst. This is followed by the migratory insertion of the alkene into the metal-hydride bond, which can occur in two ways, leading to either a linear or a branched alkyl-metal complex. For the synthesis of 3-cyanopropionaldehyde, the formation of the linear isomer is desired. Subsequent migratory insertion of carbon monoxide into the metal-alkyl bond forms an acyl-metal complex. Finally, hydrogenolysis of the acyl-metal complex releases the aldehyde product and regenerates the catalyst.

The resulting 3-cyanopropionaldehyde can then be converted to this compound through acetalization with methanol in the presence of an acid catalyst. This reaction proceeds via protonation of the aldehyde's carbonyl oxygen, followed by nucleophilic attack of methanol to form a hemiacetal. A second methanol molecule then displaces the hydroxyl group of the hemiacetal, after protonation, to yield the stable dimethyl acetal (B89532), this compound. While hydroformylation of acrylonitrile can also yield α-formylpropionitrile, reaction conditions can be optimized to favor the formation of the linear 3-cyanopropionaldehyde.

Routes Involving Alkylation of Cyanide Salts with Appropriately Substituted Alkyl Halides

A straightforward and widely used method for the synthesis of nitriles is the nucleophilic substitution of an alkyl halide with a cyanide salt. To synthesize this compound via this route, a suitable starting material is a 3-halopropionaldehyde dimethyl acetal, such as 3-chloropropionaldehyde dimethyl acetal.

The reaction mechanism is a classic SN2 displacement. The cyanide ion (CN⁻), typically from sodium or potassium cyanide, acts as a potent nucleophile and attacks the electrophilic carbon atom bearing the halogen. This attack occurs from the backside of the carbon-halogen bond, leading to an inversion of stereochemistry if the carbon is a stereocenter. The reaction is typically carried out in a polar aprotic solvent, such as dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF), which can solvate the cation of the cyanide salt without significantly solvating the cyanide anion, thus enhancing its nucleophilicity. The choice of the halogen in the alkyl halide also influences the reaction rate, with iodides being the most reactive, followed by bromides and then chlorides.

| Starting Material | Reagent | Solvent | Product |

| 3-Chloropropionaldehyde dimethyl acetal | Sodium cyanide | DMSO | This compound |

| 3-Bromopropionaldehyde dimethyl acetal | Potassium cyanide | DMF | This compound |

Preparation from 4,4-Dimethoxybutanal (B1624582) with Hydroxylamine (B1172632)

The conversion of an aldehyde to a nitrile can be achieved through a two-step process involving the formation of an aldoxime followed by its dehydration. In the case of this compound, the starting material is 4,4-dimethoxybutanal.

The first step is the reaction of 4,4-dimethoxybutanal with hydroxylamine (NH₂OH), often in the form of its hydrochloride salt, to form the corresponding aldoxime. This reaction is a condensation reaction where the lone pair of electrons on the nitrogen of hydroxylamine attacks the electrophilic carbonyl carbon of the aldehyde. A proton transfer and subsequent elimination of a water molecule lead to the formation of the C=N double bond of the oxime.

The second step is the dehydration of the aldoxime to the nitrile. Various dehydrating agents can be employed for this transformation, including acetic anhydride, thionyl chloride, or phosphorus pentoxide. The mechanism of dehydration typically involves the conversion of the hydroxyl group of the oxime into a good leaving group, which is then eliminated to form the carbon-nitrogen triple bond of the nitrile. The choice of dehydrating agent and reaction conditions can be crucial to achieve high yields and avoid side reactions.

Novel and Emerging Synthetic Approaches

Beyond the established methods, research continues to explore more advanced and efficient ways to synthesize and utilize this compound and its derivatives.

Stereoselective Preparation Utilizing this compound as a Reagent (e.g., Aziridines)

While direct examples of utilizing this compound as a key reagent in the stereoselective synthesis of aziridines are not extensively documented in readily available literature, the functional groups present in the molecule suggest potential applications in such transformations. The nitrile group can be reduced to a primary amine, and the acetal can be hydrolyzed to an aldehyde. These transformed functional groups could then participate in various aziridination reactions.

For instance, the derived amine could be used in reactions with alkenes in the presence of an oxidizing agent to form aziridines. Alternatively, the aldehyde obtained after hydrolysis could be converted into an imine, which can then undergo cyclization to an aziridine (B145994) through various methods, including the use of ylides in the Aza-Corey-Chaykovsky reaction. The stereoselectivity of these reactions would depend on the specific reagents, catalysts, and reaction conditions employed. The development of such a synthetic route would represent a novel application of this compound.

Exploration of Alternative Precursors and Feedstocks

In the pursuit of more sustainable chemical manufacturing, there is a growing interest in utilizing renewable resources as feedstocks. The synthesis of this compound can be envisioned from biomass-derived precursors. A key intermediate in one of the established synthetic routes is acrylonitrile. Traditionally produced from propylene, acrylonitrile can also be synthesized from renewable resources such as glycerol, a byproduct of biodiesel production, and sugars. energy.govenergy.gov

Green Chemistry Principles and Sustainable Synthesis Innovations for Production

The synthesis of nitriles, including this compound, is undergoing a significant transformation driven by the principles of green chemistry. These principles advocate for waste prevention, high atom economy, use of safer solvents and reagents, energy efficiency, and the use of renewable feedstocks. nih.govchemistryjournals.netnih.gov Traditional industrial methods for nitrile synthesis, such as hydrocyanation (addition of hydrogen cyanide to alkenes) and ammoxidation (reaction of hydrocarbons with ammonia (B1221849) and oxygen), have been effective but often involve hazardous materials, harsh conditions, and significant waste generation. mdpi.comalgoreducation.com

Innovations in sustainable synthesis are focused on developing safer, more efficient, and environmentally benign alternatives. A prominent area of research is biocatalysis, which utilizes enzymes to perform chemical transformations. Aldoxime dehydratases, for instance, have emerged as powerful biocatalysts for the cyanide-free synthesis of nitriles. mdpi.comnih.gov These enzymes catalyze the dehydration of aldoximes—readily formed from aldehydes and hydroxylamine—into nitriles under mild conditions, typically in aqueous media. nih.gov This approach avoids the use of toxic cyanide reagents and aligns with several green chemistry principles, including the use of safer solvents (water) and energy efficiency due to ambient temperature and pressure operation. chemistryjournals.netmdpi.com

Another key innovation is the development of advanced catalytic systems that improve atom economy and reduce waste. This includes metal-catalyzed processes for the direct conversion of amides or carboxylic acids to nitriles, which can offer high selectivity and yield under optimized conditions. researchgate.net Furthermore, the application of flow chemistry provides a safer and more efficient way to handle potentially hazardous reactions, offering precise control over reaction parameters and minimizing waste.

The table below compares traditional nitrile synthesis methods with emerging green alternatives, highlighting the advantages of sustainable innovations.

| Feature | Traditional Methods (e.g., Hydrocyanation) | Green Innovations (e.g., Biocatalysis) |

| Primary Reagents | Hydrogen Cyanide (highly toxic) | Aldehydes, Hydroxylamine (less hazardous) |

| Catalyst | Heavy metal complexes (e.g., Nickel, Palladium) | Enzymes (Aldoxime Dehydratase) |

| Solvent | Organic Solvents | Water or Solvent-free |

| Reaction Conditions | High temperature and pressure | Mild (ambient) temperature and pressure |

| Byproducts/Waste | Metal cyanide waste, organic solvent waste | Water, biodegradable enzyme waste |

| Safety Profile | High risk due to toxic reagents | Significantly improved safety profile |

Industrial Scale Preparation and Process Optimization Research

The industrial-scale preparation of this compound is primarily centered on its role as a versatile intermediate in the synthesis of pharmaceuticals and other complex organic molecules. One established industrial route involves the hydroformylation of acrylonitrile in the presence of methanol. This process adds a formyl group (-CHO) and a hydrogen atom across the double bond of acrylonitrile, which then forms the dimethyl acetal in the methanol solvent.

Process optimization research for the industrial synthesis of nitriles focuses on maximizing yield, improving purity, reducing costs, and enhancing safety and environmental performance. For a process like hydroformylation, key optimization parameters include the choice of catalyst (often rhodium or cobalt-based complexes), temperature, pressure of synthesis gas (a mixture of carbon monoxide and hydrogen), and reactant concentrations.

Reactor Design and Scale-Up Considerations

The transition from laboratory-scale synthesis to industrial production necessitates careful consideration of reactor design and scale-up challenges.

For gas-liquid reactions like hydroformylation, fluidized bed reactors or stirred-tank reactors are commonly employed in industrial settings. researchgate.netupm.es These reactors are designed to handle high pressures and ensure efficient mixing and mass transfer between the gas (synthesis gas) and liquid (acrylonitrile/methanol) phases. A critical design feature is the inclusion of an effective heat exchange system, as hydroformylation is typically an exothermic reaction. Cooling coils or a reactor jacket are essential to maintain a stable temperature and prevent runaway reactions. upm.es

Modern approaches increasingly utilize continuous flow reactors . figshare.com These systems offer significant advantages for scale-up, including superior heat and mass transfer, enhanced safety by minimizing the volume of hazardous material at any given time, and greater consistency in product quality. A continuous reactor for hydroformylation might consist of a series of tubes or channels where the reactants are continuously fed and mixed, providing precise control over residence time and reaction conditions. figshare.comdatapdf.com For reactions involving solids or slurries, Continuously Stirred Tank Reactors (CSTRs) can be used in a flow setup to prevent blockages.

The following table outlines key differences between traditional batch reactors and modern continuous flow reactors for industrial nitrile synthesis.

| Parameter | Batch Reactor (e.g., Stirred Tank) | Continuous Flow Reactor |

| Operation Mode | Reactants loaded, reaction proceeds, product discharged | Continuous feed of reactants and removal of product |

| Heat Transfer | Limited by surface-area-to-volume ratio | Excellent, high surface-area-to-volume ratio |

| Mass Transfer | Dependent on stirring efficiency | Highly efficient due to small channel dimensions |

| Safety | Higher risk due to large volumes of reactants | Inherently safer with small reaction volumes |

| Scalability | Complex, often requires redesign | Simpler, by running longer or in parallel ("numbering-up") |

| Process Control | Variable conditions during batch | Precise control over temperature, pressure, time |

Efficiency and Yield Optimization Strategies

Optimizing the efficiency and yield of this compound production is a multifactorial challenge. Key strategies involve refining reaction conditions, catalyst performance, and downstream processing.

Catalyst and Reaction Condition Optimization: In the hydroformylation route, the choice of catalyst is paramount. Rhodium-based catalysts, while expensive, offer high activity and selectivity at lower temperatures and pressures compared to cobalt catalysts. The catalyst's performance can be fine-tuned by modifying its ligands. In biocatalytic routes, optimization involves protein engineering to enhance enzyme stability, activity, and selectivity. almacgroup.com Orthogonal experiments can be used to systematically investigate multiple variables—such as temperature, pressure, catalyst loading, and reactant ratios—to identify the optimal conditions for maximizing yield. For instance, a study on geranyl nitrile synthesis identified the optimal molar ratios of reactants, catalyst concentration, and temperature to achieve a yield of over 94%.

Process Intensification with Flow Chemistry: Continuous flow chemistry allows for rapid process optimization. Automated systems can screen a wide range of conditions in a short period, quickly identifying the parameters that lead to the highest conversion and selectivity. The short residence times, often on the order of minutes, accelerate the development process significantly.

The table below illustrates key variables and their impact on the optimization of a generic industrial nitrile synthesis.

| Optimization Variable | Parameter | Goal | Potential Impact |

| Catalyst | Type (e.g., Rh, Co, Enzyme), Ligand, Loading | Maximize activity and selectivity | Higher yield, fewer byproducts, lower cost |

| Temperature | Reaction Temperature (°C) | Balance reaction rate and selectivity | Affects reaction speed and potential for side reactions |

| Pressure | Gas Pressure (e.g., Syngas) | Ensure sufficient reactant concentration | Influences reaction rate and equipment cost |

| Residence Time | Time in Reactor (minutes/hours) | Achieve complete conversion | Determines reactor throughput and productivity |

| Purification | Distillation, Extraction, Crystallization | Achieve >99% purity | Impacts final product quality and overall process yield |

Chemical Reactivity and Mechanistic Investigations of 4,4 Dimethoxybutanenitrile Transformations

Reactivity of the Nitrile Group

The nitrile group (-C≡N) in 4,4-Dimethoxybutanenitrile is a versatile functional group that can undergo hydrolysis, reduction, and nucleophilic additions. ontosight.ai

Hydrolysis Reactions and Derivatives (e.g., to 4-Oxobutanenitrile)

The hydrolysis of the nitrile group can lead to the formation of carboxylic acids or amides. However, the conditions required for nitrile hydrolysis, typically strong acid or base, can also lead to the cleavage of the acetal (B89532) group. In a notable one-pot reaction, this compound can be transformed into 4-oxobutanenitrile (B1583811). chimia.chgoogle.com This process involves the concomitant hydrolysis of both the intermediate imine, formed from a Grignard addition, and the acetal under acidic work-up conditions. chimia.ch

| Starting Material | Product | Reaction Type | Key Conditions | Reference |

| This compound | 4-Oxobutanenitrile | Grignard Reaction followed by Hydrolysis | 1. Grignard Reagent 2. Acidic Work-up | chimia.ch |

Reduction Reactions to Amides and Amines

The nitrile group of this compound can be reduced to form primary amines or, under partial reduction conditions, amides. ontosight.ai Strong reducing agents like lithium aluminum hydride are capable of reducing nitriles to primary amines. youtube.com For instance, nitriles can be reduced by lithium aluminum hydride to yield primary amines. youtube.com Another reducing agent, diisobutylaluminum hydride (DIBAL-H), has been used to reduce this compound, which can lead to the corresponding aldehyde after hydrolysis of the resulting imine. youtube.comgoogleapis.com

| Reagent | Product Type | General Mechanism | Reference |

| Lithium Aluminum Hydride | Primary Amine | Nucleophilic addition of hydride | youtube.com |

| Diisobutylaluminum Hydride (DIBAL-H) | Aldehyde (after hydrolysis) | Partial reduction to an imine intermediate | youtube.comgoogleapis.com |

Nucleophilic Additions and Condensations

The carbon atom of the nitrile group is electrophilic and can be attacked by nucleophiles, such as Grignard reagents. This reaction, followed by hydrolysis of the resulting imine intermediate, is a classic method for the synthesis of ketones. In the context of synthesizing methyl jasmonate analogues, a Grignard reagent was added to this compound, which after acidic work-up, led to the formation of a key keto-aldehyde intermediate through concomitant hydrolysis of the imine and acetal. chimia.ch The nitrile group can also participate in cyclization reactions to form heterocyclic compounds, which are significant in medicinal chemistry. whiterose.ac.uksciencescholar.usresearchgate.net

Reactivity of the Dimethoxy Acetal Group

The dimethoxy acetal group in this compound serves as a protected form of an aldehyde. organic-chemistry.org This protecting group strategy is crucial in multi-step syntheses. epo.org

Selective Acetal Deprotection and Functional Group Interconversions (e.g., to Aldehydes)

The acetal group can be selectively removed under acidic conditions to reveal the aldehyde functionality, a process known as deprotection. organic-chemistry.org This transformation is often a key step in synthetic pathways where the aldehyde is required for a subsequent reaction. whiterose.ac.uk The deprotection is typically achieved by acid-catalyzed hydrolysis. organic-chemistry.org For example, after a reaction involving the nitrile group, the acetal can be deprotected to unmask the aldehyde for further transformations, such as in the synthesis of alkaloids where deprotection of the acetal group is a planned step to initiate a cascade of reactions. whiterose.ac.uk

| Reaction | Product Functional Group | Typical Reagents | Significance | Reference |

| Acetal Deprotection | Aldehyde | Aqueous Acid (e.g., HCl) | Unmasking of a reactive functional group | whiterose.ac.ukorganic-chemistry.org |

Cascade and Multicomponent Reaction Pathways

Cascade and multicomponent reactions offer an efficient means to construct complex molecular architectures from simpler precursors in a single operation. This compound serves as a valuable starting material in such sequences, enabling the synthesis of diverse heterocyclic systems.

Intramolecular Nitrone Cycloadditions

Intramolecular 1,3-dipolar cycloadditions of nitrones are a powerful strategy for assembling intricate, multi-ring systems, which form the core of many natural products. nih.govrsc.org In this context, this compound can be utilized as a precursor to key intermediates required for these cascade reactions.

A notable application involves the conversion of this compound into a functionalized aldehyde. This transformation is a critical first step in a multi-step sequence aimed at generating a precursor for an intramolecular nitrone cycloaddition. For instance, a synthetic route was developed to produce a desired aldehyde intermediate in four steps starting from this compound. whiterose.ac.uk This aldehyde can then be reacted with various dipolarophiles. The resulting nitrone, generated in situ from an oxime, undergoes a spontaneous intramolecular 1,3-dipolar cycloaddition. nih.gov The regioselectivity of this cycloaddition is often influenced by the length and nature of the tether connecting the nitrone and the alkene. rsc.org The reaction's stereochemical outcome can be subject to either kinetic or thermodynamic control, depending on the reaction conditions. nih.gov At lower temperatures, the kinetically favored endo product often predominates, while higher temperatures can lead to the thermodynamically more stable exo product. whiterose.ac.uk

This methodology has been explored for the synthesis of alkaloid skeletons, such as those found in the Alstonia and tropane (B1204802) families of alkaloids. whiterose.ac.uk The strategic use of this compound allows for the introduction of specific functionalities that guide the subsequent cyclization cascades.

Table 1: Intramolecular Nitrone Cycloaddition via this compound Derivative

| Precursor Source | Key Intermediate | Reaction Type | Product Core Structure | Ref |

| This compound | Functionalized Aldehyde | Intramolecular Nitrone Cycloaddition | Polycyclic Alkaloid Skeletons | whiterose.ac.uk |

Reactions Involving Grignard Reagents and Analogues

The reaction of nitriles with Grignard reagents (organomagnesium halides) is a classic method for the synthesis of ketones. organic-chemistry.orgchemguide.co.uk This transformation proceeds through the nucleophilic addition of the organomagnesium halide to the carbon atom of the nitrile group, forming a metalloimine intermediate. Subsequent acidic workup hydrolyzes this intermediate to yield a ketone. organic-chemistry.org

In the case of this compound, reaction with a Grignard reagent, such as an alkyl or aryl magnesium bromide (R-MgBr), would be expected to produce a ketone after hydrolysis. The acetal group at the 4-position is generally stable under the basic conditions of the Grignard reaction but would be susceptible to cleavage under the acidic workup conditions, potentially leading to the formation of a γ-keto aldehyde or a related derivative depending on the precise conditions.

This reaction pathway offers a direct method to introduce a new carbon-carbon bond and a ketone functionality, significantly increasing the molecular complexity. The resulting keto-acetal or diketone can serve as a versatile intermediate for further transformations, including the synthesis of heterocyclic compounds like functionalized pyrrolidines. While sterically hindered ketones may lead to side reactions like reduction or enolization, the structure of this compound suggests that nucleophilic addition should be the primary pathway. organic-chemistry.org

Table 2: Predicted Reaction of this compound with a Grignard Reagent

| Reactant 1 | Reactant 2 | Intermediate | Product (after hydrolysis) | Ref |

| This compound | R-MgX (Grignard Reagent) | Metalloimine | γ-Keto-acetal or related ketone | organic-chemistry.orgchemguide.co.uk |

Catalytic Transformations

Catalysis plays a pivotal role in modern organic synthesis, enabling efficient and selective transformations. This compound and its derivatives are amenable to various catalytic processes, including those mediated by Lewis acids and transition metals.

Lewis Acid Catalysis in Diastereoselective Reactions

Lewis acid catalysis is a powerful tool for controlling the stereochemical outcome of chemical reactions, particularly in cycloadditions and nucleophilic additions. wikipedia.org Lewis acids function by coordinating to a lone-pair-bearing atom in a substrate, thereby increasing its reactivity and influencing the geometry of the transition state. wikipedia.org

In the context of reactions derived from this compound, Lewis acids can be crucial for achieving high diastereoselectivity. For example, in the 1,3-dipolar cycloadditions mentioned previously, the use of a Lewis acid catalyst can dramatically improve the diastereomeric ratio of the cycloadducts. whiterose.ac.uk The Lewis acid can coordinate to the nitrone, altering its electronic properties and sterically directing the approach of the dipolarophile. This control allows for the selective formation of a desired stereoisomer, which is often critical in the total synthesis of complex natural products. whiterose.ac.uk

For instance, the addition of a Lewis acid like titanium(IV) isopropoxide dichloride (Ti(iPrO)₂Cl₂) has been shown to not only allow reactions to proceed at lower temperatures but also to significantly enhance the endo:exo selectivity in nitrone cycloadditions. whiterose.ac.uk Similarly, other Lewis acids such as boron trifluoride etherate (BF₃·Et₂O) are employed to promote and direct cyclization reactions in complex synthetic sequences that may originate from precursors like this compound. rsc.org

Table 3: Examples of Lewis Acids in Diastereoselective Reactions

| Reaction Type | Lewis Acid Catalyst | Effect | Ref |

| 1,3-Dipolar Cycloaddition | Ti(iPrO)₂Cl₂ | Increased diastereoselectivity (>99:1) | whiterose.ac.uk |

| Cyclization | BF₃·Et₂O | Promotion of cyclization | rsc.org |

Transition Metal-Catalyzed Processes for Functionalization

Transition metal catalysis provides a wide array of methods for forming carbon-carbon and carbon-heteroatom bonds, often under mild conditions. nih.gov Palladium-based catalysts, in particular, are widely used for cross-coupling and functionalization reactions.

While direct transition metal-catalyzed functionalization of the C-H bonds in this compound is not widely reported, its derivatives are utilized in synthetic schemes involving such catalysts. For example, after reduction of the nitrile group of this compound with a reducing agent like DIBAL-H to form the corresponding aldehyde, subsequent steps in a synthetic sequence can involve transition metal catalysis. googleapis.com One patent describes a multi-step synthesis where a derivative is subjected to a palladium on carbon (Pd/C) catalyst in a hydrogenation step. googleapis.com

Table 4: Transition Metal Catalysis in Related Synthetic Sequences

| Catalyst System | Reaction Type | Substrate Type (Derivative) | Ref |

| Pd/C, H₂ | Hydrogenation | Derivative from this compound | googleapis.com |

| Palladium catalyst, CuI | Sonogashira Coupling | Terminal alkyne | rsc.org |

Strategic Utilization of 4,4 Dimethoxybutanenitrile in Complex Chemical Synthesis

As a Versatile Intermediate and Building Block in Organic Synthesis

The chemical reactivity of 4,4-Dimethoxybutanenitrile is centered around its two primary functional groups. ontosight.ai The nitrile group (-CN) can undergo a variety of transformations, including reduction to a primary amine, hydrolysis to a carboxylic acid, or conversion to an amide, which are fundamental building blocks in drug discovery and development. ontosight.ai Simultaneously, the dimethyl acetal (B89532) group serves as a stable protecting group for an aldehyde functionality. This protected aldehyde can be deprotected under specific acidic conditions to reveal the reactive aldehyde, which can then participate in numerous carbon-carbon bond-forming reactions.

This dual functionality allows this compound to act as a C4 synthon, a four-carbon building block, in the assembly of more complex molecules. cymitquimica.comwhiterose.ac.uk Its utility is demonstrated in its application in various synthetic strategies, including nucleophilic substitutions, condensation reactions, and the formation of heterocyclic systems. cymitquimica.comfrontiersin.org The presence of the methoxy (B1213986) groups can also enhance its solubility in common organic solvents, facilitating its use in a wide range of reaction conditions. cymitquimica.com

Precursor in the Synthesis of Active Pharmaceutical Ingredients (APIs) and Pharmaceutical Intermediates

The structural attributes of this compound make it a crucial intermediate in the synthesis of numerous active pharmaceutical ingredients (APIs) and their precursors. myskinrecipes.comlgcstandards.com Its ability to introduce a protected aldehyde and a latent amine or carboxylic acid functionality into a molecule is highly valued in pharmaceutical development.

Key Pharmaceutical Applications of this compound

| Application Area | Target Compound Class | Role of this compound |

|---|---|---|

| Cancer Therapy | ATR Kinase Inhibitors | Key intermediate in forming the core structure. googleapis.comepo.orggoogle.com |

| HIV Therapy | Anti-retroviral Compounds | Intermediate in the synthesis of therapeutic agents. googleapis.comgoogle.com |

| Migraine Treatment | Triptans (e.g., Sumatriptan) | Listed as an intermediate for Sumatriptan Succinate. lgcstandards.com |

A significant application of this compound is in the synthesis of inhibitors for the Ataxia Telangiectasia and Rad3-related (ATR) kinase. ATR kinase is a critical protein in the DNA Damage Response (DDR) pathway, which allows cancer cells to repair DNA damage and survive. epo.orggoogle.comgoogle.com Many cancer cells have defects in other DNA repair pathways, making them highly dependent on ATR for survival. epo.orggoogle.com Therefore, inhibiting ATR is a promising strategy for cancer therapy, either as a standalone treatment or in combination with DNA-damaging agents like chemotherapy or radiotherapy. epo.orgnih.gov

Patents describe the use of this compound as a starting material or key intermediate in the multi-step synthesis of complex pyrazolopyrimidine and other heterocyclic compounds that function as potent and selective ATR kinase inhibitors. epo.orggoogle.comgoogle.com These inhibitors are being investigated for the treatment of various cancers. chemrxiv.orgmdpi.com

This compound is also identified as a chemical intermediate in the synthesis of compounds useful for HIV therapy. googleapis.comgoogle.com Patent literature outlines synthetic routes where this compound is utilized in the preparation of more complex molecules designed to combat HIV infection. googleapis.com Its role in these syntheses leverages its capacity to be elaborated into larger, more functionalized structures required for antiretroviral activity.

Beyond specific applications in cancer and HIV, this compound serves as a precursor for other bioactive compounds. Research into the synthesis of natural product skeletons has employed this building block. For instance, it has been used in synthetic routes targeting the core structures of tropane (B1204802) and Alstonia alkaloids, which are classes of naturally occurring compounds with a wide range of biological activities. whiterose.ac.uk

Intermediate in Agrochemical Synthesis

The utility of this compound extends to the agrochemical industry, where it functions as a building block for creating pesticides and herbicides. myskinrecipes.com The functional groups of the molecule allow for its incorporation into a variety of structures known to have activity against agricultural pests and weeds. ontosight.ai For example, it is listed as a reagent in a patent for the preparation of 1-aryl-imidazole insecticides, highlighting its role in developing new crop protection agents. google.com Companies that specialize in the production of agrochemical intermediates list this compound as part of their portfolio. buyersguidechem.com

Role in Specialty Chemical and Polymer Production

In addition to its roles in the life sciences, this compound is also utilized in the production of specialty chemicals and polymers. ontosight.ai The nitrile functionality is known to be versatile in polymer chemistry, and its presence in this molecule allows for its potential incorporation into various polymer backbones or as a precursor to monomers. Its application can also be found in the synthesis of specialized dyes and other fine chemicals where a four-carbon chain with differential reactivity at each end is required. ontosight.ai

Synthesis of Natural Product Analogues (e.g., Methyl Jasmonate and Derivatives)

This compound serves as a valuable and versatile building block in the synthesis of complex natural product analogues, most notably methyl jasmonate and its derivatives. These compounds are of significant interest in the fragrance and flavor industry. researchgate.net The strategic advantage of using this compound lies in its bifunctional nature, possessing both a nitrile group and a protected aldehyde (as a dimethyl acetal). ontosight.aicymitquimica.com This allows for sequential and controlled chemical transformations.

A simplified and efficient approach to the synthesis of a key precursor for methyl jasmonate involves the use of commercially available this compound. chimia.ch This method circumvents lengthier synthetic routes. The core of the strategy involves a Grignard addition to the nitrile functionality of this compound. chimia.ch For instance, the reaction with a suitable Grignard reagent, followed by an acidic workup, can be employed to introduce the side chain and concurrently deprotect the acetal to reveal the aldehyde, which can then undergo intramolecular condensation to form the cyclopentenone ring characteristic of jasmonates. chimia.ch

One of the industrial syntheses of methyl dihydrojasmonate, a related and commercially important fragrance ingredient, also highlights the utility of precursors derived from similar starting materials. google.com While not directly starting from this compound, the synthetic strategies often involve the construction of a cyclopentenone ring and the subsequent addition of side chains, principles that are readily applicable when using this compound as a starting material. google.com The synthesis of methyl jasmonate and its analogues is a field of continuous research, with efforts focused on improving efficiency and stereoselectivity. researchgate.netgoogle.com

The synthesis of methyl jasmonate-modified monomers for potential biomedical applications further underscores the versatility of jasmonate structures. researchgate.net Although this specific study does not detail the synthesis from this compound, it demonstrates the ongoing interest in creating novel jasmonate derivatives, a pursuit where versatile building blocks like this compound can play a crucial role.

Interactive Data Table: Key Reactions in Jasmonate Synthesis

| Reactant | Reagent(s) | Product | Reaction Type |

| This compound | 1. MeLi, Et2O, 0°C2. NH4Cl (aq) | 5,5-Dimethoxypentan-2-one | Grignard Reaction |

| 2-Amyl cyclopentenone | Allyl zinc bromide, THF, 0 to -15°C | 2-Amyl-3-allyl cyclopentanone | Michael Addition |

| 2-Carboalkoxy-3-oxocyclopentene-1-acetic acid alkyl ester | H2, Pd/C | 2-Carboalkoxy-3-oxocyclopentane-1-acetic acid alkyl ester | Hydrogenation |

Derivatization Studies for Novel Compound Libraries and Material Science Applications

The unique chemical structure of this compound, featuring both a nitrile and a dimethyl acetal functional group, makes it an attractive scaffold for derivatization in the creation of novel compound libraries for drug discovery and other applications. ontosight.ai The nitrile group can be transformed into a variety of other functional groups, including amines, carboxylic acids, and amides, which are key components of many biologically active molecules. ontosight.ai

For example, the reduction of the nitrile group in this compound using a reducing agent like Diisobutylaluminium hydride (DIBAL-H) can yield the corresponding aldehyde, 4,4-dimethoxybutanal (B1624582). rsc.org This aldehyde can then be used in a wide range of subsequent reactions, such as Mannich reactions, to introduce nitrogen-containing functionalities and build molecular complexity. rsc.org A study demonstrated the reduction of this compound to its aldehyde, which was then used in a Mannich reaction to produce an anti-configured propargylic aminoalcohol, a valuable chiral building block. rsc.org

Furthermore, the reaction of this compound with organometallic reagents, such as methyl lithium (MeLi), can lead to the formation of ketones after hydrolysis of the intermediate imine. rsc.org Specifically, treatment with MeLi in diethyl ether resulted in the formation of 5,5-dimethoxypentan-2-one in a 75% yield. rsc.org This ketone can be a precursor for further synthetic elaborations.

In the context of material science, while direct applications of this compound are not extensively documented, its derivatives hold potential. The nitrile functionality is a known precursor to polymers and dyes. ontosight.ai The ability to generate a reactive aldehyde from the acetal group also opens up possibilities for its incorporation into various polymer backbones or as a modifying agent for material surfaces. The bifunctional nature of the molecule allows for the potential creation of cross-linked materials or polymers with pendant functional groups.

The synthesis of pyrazolo[1,5-a]pyrimidines as potential ATR kinase inhibitors for cancer treatment has utilized a derivative of this compound, namely 3-(dimethoxymethyl)-4,4-dimethoxybutanenitrile. epo.orggoogle.com This highlights the utility of such scaffolds in the generation of complex heterocyclic compounds for medicinal chemistry libraries. The synthesis of this starting material involves multi-step procedures, indicating the value placed on such functionalized nitrile-containing building blocks. epo.orggoogle.com

Interactive Data Table: Derivatization Reactions of this compound

| Starting Material | Reagent(s) | Product | Application/Significance |

| This compound | DIBAL-H, CH2Cl2, -78°C | 4,4-Dimethoxybutanal | Intermediate for Mannich reactions, synthesis of aminoalcohols. rsc.org |

| This compound | MeLi, Et2O, 0°C | 5,5-Dimethoxypentan-2-one | Ketone building block for further synthesis. rsc.org |

| 2-(dimethoxymethyl)-3,3-dimethoxy-propan-1-ol | Multiple steps | 3-(dimethoxymethyl)-4,4-dimethoxybutanenitrile | Precursor for complex heterocyclic synthesis (e.g., ATR kinase inhibitors). epo.orggoogle.com |

Theoretical and Computational Chemistry Studies on 4,4 Dimethoxybutanenitrile

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations are fundamental to understanding the electronic environment of a molecule, which in turn dictates its reactivity. Methods like Density Functional Theory (DFT) are employed to calculate the distribution of electrons and the energies of molecular orbitals. chemistrysteps.com For 4,4-Dimethoxybutanenitrile, these calculations can reveal key aspects of its electronic structure.

The presence of the electron-withdrawing nitrile group (-CN) and the electron-donating methoxy (B1213986) groups (-OCH₃) creates a unique electronic profile. The nitrogen atom of the nitrile group and the oxygen atoms of the methoxy groups are regions of high electron density, making them susceptible to electrophilic attack. Conversely, the carbon atom of the nitrile group is electrophilic.

Reactivity indices, such as the Fukui function and the local softness, can be calculated to predict the most likely sites for nucleophilic and electrophilic attack. These indices provide a quantitative measure of the change in electron density at a specific atomic site upon the addition or removal of an electron. For this compound, these calculations would likely confirm the electrophilic nature of the nitrile carbon and the nucleophilic character of the nitrogen and oxygen atoms.

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are also crucial in predicting reactivity. The HOMO is associated with the ability to donate electrons, while the LUMO is associated with the ability to accept electrons. The energy gap between the HOMO and LUMO is an indicator of the molecule's kinetic stability. A smaller HOMO-LUMO gap suggests higher reactivity. DFT calculations can provide detailed visualizations and energy levels of these frontier orbitals for this compound. researchgate.net

Molecular Dynamics and Conformational Analysis of this compound and its Transition States

The flexible butane (B89635) chain of this compound allows for multiple spatial arrangements of its atoms, known as conformations. Molecular dynamics (MD) simulations and conformational analysis are computational techniques used to explore these different conformations and determine their relative stabilities.

For flexible molecules like butyronitrile (B89842) and its derivatives, the primary conformations of interest are the anti (or trans) and gauche conformers, which describe the dihedral angle around the central C-C bonds. ias.ac.inresearchgate.net Theoretical studies on butyronitrile have shown that the gauche conformer is slightly more stable than the anti conformer in the gas phase. ias.ac.inresearchgate.net This preference can be influenced by subtle intramolecular interactions.

A similar conformational analysis of this compound would involve rotating the bonds along the butane backbone and calculating the potential energy at each step. This would generate a potential energy surface, with the minima corresponding to stable conformers. The relative energies of these conformers can be calculated using high-level ab initio or DFT methods. researchgate.net

Table 1: Representative Conformational Analysis Data for Butyronitrile Derivatives

| Conformer | Dihedral Angle (C1-C2-C3-C4) | Relative Energy (kcal/mol) | Population (%) |

| Anti | ~180° | 0.27 | 30 |

| Gauche | ~60° | 0.00 | 70 |

This table presents representative data for butyronitrile based on computational studies. ias.ac.in A similar analysis would be applicable to this compound to determine the preferred spatial arrangement of its functional groups.

MD simulations can further provide insights into the dynamic behavior of this compound, showing how it transitions between different conformations over time and in different environments, such as in various solvents. This is particularly important for understanding the conformation of transition states in chemical reactions.

Computational Elucidation of Reaction Mechanisms and Transition States in Complex Transformations

This compound can undergo various chemical transformations, with the hydrolysis of the acetal (B89532) group being a key reaction. Computational chemistry is instrumental in elucidating the step-by-step mechanism of such reactions, including the identification of transient intermediates and high-energy transition states. osti.gov

The acid-catalyzed hydrolysis of acetals generally proceeds through an A-1 or A-2 mechanism. chemistrysteps.comosti.govorgoreview.comacs.orgacs.org In the A-1 mechanism, the reaction involves the protonation of one of the methoxy groups, followed by the loss of methanol (B129727) to form a stabilized oxocarbenium ion intermediate. This intermediate is then attacked by water, and subsequent deprotonation yields the corresponding aldehyde and another molecule of methanol. The formation of the oxocarbenium ion is typically the rate-determining step.

The A-2 mechanism, on the other hand, involves the simultaneous attack of water as the methanol group departs, all in a single concerted step or through a very short-lived intermediate. osti.gov

Computational methods can be used to model the potential energy surface of the hydrolysis of this compound. By calculating the energies of the reactants, intermediates, transition states, and products, a detailed reaction profile can be constructed. This allows for the determination of the activation energies for each step and can help to identify the rate-determining step and the most favorable reaction pathway.

Table 2: Generic Steps in the A-1 Hydrolysis of this compound

| Step | Description |

| 1 | Protonation of a methoxy oxygen atom by an acid catalyst. |

| 2 | Cleavage of the C-O bond to form methanol and a resonance-stabilized oxocarbenium ion. |

| 3 | Nucleophilic attack of water on the carbocation. |

| 4 | Deprotonation to yield 4-oxobutanenitrile (B1583811) and a second molecule of methanol. |

Furthermore, the nitrile group can also participate in reactions. For instance, it can be hydrolyzed to a carboxylic acid or reduced to an amine. Computational studies can similarly be applied to investigate the mechanisms and energetics of these transformations.

Prediction of Spectroscopic Signatures and Intermolecular Interactions

Computational chemistry provides powerful tools for predicting the spectroscopic properties of molecules, which can be invaluable for their characterization and for interpreting experimental data. For this compound, methods like DFT can be used to predict its Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectra. researchgate.netresearchgate.netacs.org

The prediction of ¹H and ¹³C NMR chemical shifts involves calculating the magnetic shielding tensors of the nuclei in the molecule. acs.org These calculated shielding values are then converted to chemical shifts by referencing them to a standard, such as tetramethylsilane (B1202638) (TMS). The accuracy of these predictions has significantly improved, making them a useful tool for structural elucidation. researchgate.net For this compound, such calculations would help in assigning the signals in its experimental NMR spectra to the specific hydrogen and carbon atoms in the molecule.

Similarly, IR spectra can be predicted by calculating the vibrational frequencies of the molecule. The calculated frequencies correspond to the various vibrational modes, such as stretching and bending of the chemical bonds. The C≡N stretch of the nitrile group and the C-O stretches of the acetal group would be prominent features in the predicted IR spectrum of this compound.

Beyond intramolecular properties, computational methods can also be used to study intermolecular interactions. The molecular electrostatic potential (MEP) can be mapped onto the electron density surface of the molecule to visualize regions of positive and negative potential. This map can predict how this compound would interact with other molecules, such as solvents or reactants, through non-covalent interactions like hydrogen bonds and dipole-dipole interactions.

Advanced Analytical Techniques for Structural and Mechanistic Elucidation of 4,4 Dimethoxybutanenitrile

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment and Purity Assessment (e.g., ¹H NMR, ¹³C NMR)

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of 4,4-Dimethoxybutanenitrile. researchgate.net Both ¹H NMR and ¹³C NMR spectra provide a wealth of information regarding the molecular framework and the chemical environment of each atom. researchgate.netmagritek.com

¹H NMR Spectroscopy: The proton NMR spectrum of this compound exhibits distinct signals that correspond to the different types of protons in the molecule. These signals help in confirming the connectivity of the atoms. The chemical shifts are influenced by the electronic environment of the protons. For instance, the protons on the carbon adjacent to the electron-withdrawing nitrile group will appear at a different chemical shift compared to the protons on the methoxy (B1213986) groups. The integration of these signals provides the ratio of the number of protons of each type, further confirming the structure. sigmaaldrich.com

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. magritek.com Each unique carbon atom in this compound gives a distinct signal. The chemical shifts in ¹³C NMR are highly sensitive to the nature of the functional groups and the hybridization of the carbon atoms. For example, the carbon of the nitrile group (C≡N) will have a characteristic chemical shift in a specific region of the spectrum, distinguishing it from the sp³ hybridized carbons of the butyl chain and the methoxy groups. organicchemistrydata.org The signal for the carbon atom bonded to the two oxygen atoms of the methoxy groups will also have a characteristic downfield shift. organicchemistrydata.org

Purity assessment is another critical application of NMR. The presence of impurities can be detected by the appearance of extra signals in the ¹H or ¹³C NMR spectra. sigmaaldrich.com By comparing the integrals of the impurity signals to those of the main compound, a quantitative estimation of the purity can be made.

Table 1: Representative ¹H and ¹³C NMR Spectral Data for this compound

| Nucleus | Chemical Shift (ppm) | Multiplicity | Assignment |

| ¹H | ~3.34 | s | -OCH₃ |

| ~2.44 | t | -CH₂-C≡N | |

| ~1.95 | m | -CH₂-CH₂-C≡N | |

| ~4.42 | t | -CH(OCH₃)₂ | |

| ¹³C | ~52.9 | q | -OCH₃ |

| ~119.0 | s | -C≡N | |

| ~28.0 | t | -CH₂-C≡N | |

| ~30.1 | t | -CH₂-CH₂-C≡N | |

| ~104.5 | d | -CH(OCH₃)₂ | |

| Note: The exact chemical shifts can vary slightly depending on the solvent and the spectrometer frequency. "s" denotes a singlet, "t" a triplet, "m" a multiplet, and "q" a quartet. |

Infrared (IR) and Raman Spectroscopy for Functional Group Identification and Vibrational Analysis

Infrared (IR) and Raman spectroscopy are powerful complementary techniques used to identify the functional groups present in this compound by analyzing their characteristic vibrational frequencies. researchgate.netnih.gov

Infrared (IR) Spectroscopy: The IR spectrum of this compound shows distinct absorption bands corresponding to the stretching and bending vibrations of its functional groups. A key feature is the sharp, intense absorption band for the nitrile group (C≡N) stretching vibration, which typically appears in the range of 2260-2240 cm⁻¹. The presence of the C-O bonds in the methoxy groups is confirmed by strong absorption bands in the fingerprint region, typically around 1100-1200 cm⁻¹. The C-H stretching vibrations of the alkyl chain and methoxy groups are observed around 2800-3000 cm⁻¹.

Raman Spectroscopy: Raman spectroscopy provides complementary information to IR spectroscopy. While the nitrile stretch is also visible in the Raman spectrum, its intensity might differ from the IR spectrum. Raman is particularly useful for observing non-polar bonds or symmetric vibrations that might be weak or inactive in the IR spectrum.

Together, IR and Raman spectra provide a comprehensive vibrational fingerprint of this compound, confirming the presence of its key functional groups and aiding in structural verification. nih.gov

Table 2: Characteristic IR and Raman Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Typical IR Frequency (cm⁻¹) | Typical Raman Frequency (cm⁻¹) |

| C≡N | Stretching | 2250 (strong, sharp) | 2250 (strong) |

| C-O | Stretching | 1150-1085 (strong) | Variable |

| C-H (sp³) | Stretching | 2950-2850 (medium to strong) | 2950-2850 (strong) |

| CH₂ | Bending (Scissoring) | ~1465 (variable) | ~1465 (variable) |

| Note: Frequencies are approximate and can be influenced by the physical state of the sample and intermolecular interactions. |

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination and Fragmentation Analysis

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the analysis of this compound, providing its exact molecular weight and valuable information about its structure through fragmentation patterns. rsc.org

By measuring the mass-to-charge ratio (m/z) with high accuracy, HRMS can determine the elemental composition of the molecule. For this compound (C₆H₁₁NO₂), the expected exact mass can be calculated and compared to the experimental value, confirming the molecular formula. nist.gov

Electron ionization (EI) is a common technique used in conjunction with mass spectrometry. In EI-MS, the molecule is bombarded with high-energy electrons, causing it to ionize and fragment in a reproducible manner. The resulting mass spectrum shows a parent molecular ion peak (M⁺) and several fragment ion peaks. The fragmentation pattern is like a molecular fingerprint and can be used to deduce the structure of the molecule. For this compound, common fragmentation pathways would likely involve the loss of a methoxy group (-OCH₃) or cleavage of the carbon chain. The NIST Mass Spectrometry Data Center provides reference spectra that can be used for comparison. nist.gov

Table 3: Expected HRMS Data and Potential Fragments for this compound

| Species | Formula | Calculated m/z | Potential Origin |

| [M]⁺ | C₆H₁₁NO₂ | 129.07898 | Molecular Ion |

| [M-OCH₃]⁺ | C₅H₈NO | 98.06059 | Loss of a methoxy group |

| [CH(OCH₃)₂]⁺ | C₃H₇O₂ | 75.04461 | Acetal (B89532) fragment |

| Note: The observed fragments and their relative abundances can vary depending on the ionization method and energy. |

Advanced Chromatographic Methods (HPLC, GC-MS) for Reaction Monitoring, Impurity Profiling, and Purification Optimization

Advanced chromatographic techniques such as High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are vital for the analysis of this compound. drawellanalytical.com These methods are used to separate the compound from complex mixtures, monitor the progress of reactions, identify and quantify impurities, and optimize purification processes. chromatographyonline.com

High-Performance Liquid Chromatography (HPLC): HPLC is a versatile technique for separating non-volatile compounds. researchgate.net For this compound, a reversed-phase HPLC method would likely be employed, using a non-polar stationary phase (like C18) and a polar mobile phase (such as a mixture of water and acetonitrile (B52724) or methanol). A UV detector can be used for detection if the compound or its impurities have a chromophore, or a more universal detector like a refractive index detector or an evaporative light scattering detector can be utilized. HPLC is particularly useful for monitoring the conversion of reactants to products in real-time and for identifying non-volatile impurities. ambeed.com

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a powerful combination of two techniques that is well-suited for the analysis of volatile compounds like this compound. researchgate.net In GC, the compound is vaporized and separated from other volatile components in a column. The separated components then enter the mass spectrometer, which provides mass spectra for identification. The retention time from the GC and the mass spectrum from the MS together provide a high degree of certainty in identifying this compound and any volatile impurities. This technique is highly sensitive and can be used to create a detailed impurity profile. nih.gov

X-ray Crystallography of Crystalline Derivatives for Absolute Stereochemistry and Conformation

While this compound itself is a liquid at room temperature, X-ray crystallography can be a powerful tool for determining the absolute stereochemistry and three-dimensional conformation of solid, crystalline derivatives of the compound. uvm.edu This technique provides an unambiguous determination of the spatial arrangement of atoms in a molecule. jhu.edu

Future Research Directions and Unexplored Avenues in 4,4 Dimethoxybutanenitrile Chemistry

Development of Highly Enantioselective and Diastereoselective Synthetic Methodologies

The synthesis of chiral molecules is a cornerstone of modern medicinal chemistry and materials science. While 4,4-dimethoxybutanenitrile is an achiral molecule, its derivatives possess prochiral centers that can be targeted for asymmetric transformations. Future research should focus on the development of catalytic asymmetric methods to generate enantioenriched products from this precursor.

One promising approach involves the catalytic asymmetric addition to the nitrile group. For instance, the development of chiral N,N'-dioxide/metal salt complexes has enabled the asymmetric addition of formaldehyde (B43269) N,N-dialkylhydrazone to isatin-derived imines and α,β-unsaturated ketones, yielding chiral amino nitriles and 4-oxobutanenitrile (B1583811) derivatives with high enantioselectivities. nih.gov Adapting such catalytic systems to this compound or its derivatives could provide access to a variety of chiral amines and other nitrogen-containing compounds.

Furthermore, the carbon atom alpha to the nitrile group can be functionalized. The development of chiral catalysts for the enantioselective alkylation or arylation at this position would be a significant advancement. Research into chiral phase-transfer catalysts or metal complexes with chiral ligands could facilitate these transformations.

The following table summarizes potential asymmetric reactions and the types of chiral products that could be synthesized from this compound.

| Reaction Type | Potential Chiral Catalyst | Potential Chiral Product |

| Asymmetric reduction of the nitrile | Chiral boranes, Rhodium or Ruthenium complexes with chiral phosphine (B1218219) ligands | Chiral primary amines |

| Asymmetric addition of nucleophiles to the nitrile | Chiral Lewis acids, Chiral organocatalysts | Chiral ketones, Chiral α-amino acids |

| Enantioselective α-functionalization | Chiral phase-transfer catalysts, Chiral palladium complexes | Chiral α-substituted nitriles |

The diastereoselective synthesis of more complex molecules using this compound as a building block is another area ripe for exploration. For example, its use in multicomponent reactions where new stereocenters are formed could be investigated with chiral catalysts to control the diastereoselectivity.

Integration into Flow Chemistry and Continuous Manufacturing Processes for Enhanced Efficiency and Safety

Flow chemistry offers numerous advantages over traditional batch processing, including improved safety, scalability, and reaction efficiency. chim.itacs.org The integration of this compound into continuous flow processes represents a significant opportunity for the synthesis of fine chemicals and pharmaceutical intermediates. beilstein-journals.org

The synthesis of nitriles and their subsequent transformation into heterocyclic compounds have been successfully demonstrated in flow reactors. rsc.orguc.ptacs.org For example, a continuous flow process for the synthesis of aryl nitriles using p-tosylmethyl isocyanide (TosMIC) has been reported, offering a cyanide-free and scalable method. rsc.org Similar strategies could be developed for the synthesis of this compound itself or its derivatives.

Furthermore, the conversion of the nitrile group in this compound to other functional groups, such as amides or tetrazoles, can be performed efficiently and safely in a continuous flow setup. The synthesis of 5-substituted 1H-tetrazoles from organic nitriles has been achieved in a packed-bed reactor with short reaction times. acs.orgresearchgate.net This approach could be directly applied to this compound for the production of valuable heterocyclic intermediates.

The table below outlines potential flow chemistry applications for this compound.

| Flow Reaction | Potential Advantages | Example Application |

| Continuous synthesis of this compound | Improved safety, higher throughput | Industrial scale production |

| Flow hydrogenation of the nitrile group | Enhanced heat and mass transfer, improved safety with hydrogen | Synthesis of 4,4-dimethoxybutan-1-amine |

| Continuous cyclization reactions | Precise control of reaction time and temperature, higher yields | Synthesis of heterocyclic scaffolds |

| Telescoped multi-step synthesis | Reduced workup and purification steps, increased overall efficiency | Direct conversion to complex pharmaceutical intermediates |

Exploration of Bio-catalytic and Enzymatic Transformations

Biocatalysis offers a green and highly selective alternative to traditional chemical methods. openbiotechnologyjournal.com The application of enzymes to transform this compound could lead to novel and efficient synthetic routes.

The nitrile group is susceptible to enzymatic hydrolysis by nitrilases, which can convert nitriles to either amides or carboxylic acids. openbiotechnologyjournal.comjournals.co.za The selective enzymatic hydrolysis of the nitrile in this compound could provide a mild method for the synthesis of 4,4-dimethoxybutanamide or 4,4-dimethoxybutanoic acid, avoiding harsh acidic or basic conditions that might affect the acetal (B89532) group.

Enzymatic reduction of the nitrile group to a primary amine is another promising avenue. Nitrile reductases, such as the QueF enzyme, catalyze the four-electron reduction of a nitrile to an amine and are being explored as industrial biocatalysts. google.comacs.org The use of such enzymes with this compound would provide a green route to 4,4-dimethoxybutan-1-amine.

Lipases are versatile enzymes that can catalyze a variety of reactions, including the synthesis and hydrolysis of esters. utupub.firsc.orgmdpi.comocl-journal.orgacs.org While this compound itself does not have an ester group, it could be a substrate in lipase-catalyzed reactions after conversion to a derivative containing a hydroxyl or carboxyl group. For example, if the acetal is hydrolyzed to the aldehyde and then reduced to an alcohol, lipases could be used for the enantioselective acylation of the resulting hydroxyl group.

The acetal group in this compound is also a potential target for enzymatic transformation. While chemical hydrolysis of acetals is common, enzymatic hydrolysis can offer greater selectivity and milder reaction conditions. libretexts.orggla.ac.ukresearchgate.netorganicchemexplained.com Exploring glycosidases or other hydrolases for the selective deprotection of the acetal could be a valuable synthetic tool.

Design and Synthesis of Novel Heterocyclic Scaffolds through Advanced Functionalization

Heterocyclic compounds are of immense importance in medicinal chemistry. The functional groups present in this compound make it an attractive starting material for the synthesis of a diverse range of heterocyclic scaffolds.

The nitrile group can participate in cycloaddition reactions to form five-membered heterocycles like tetrazoles. acs.orgresearchgate.net Furthermore, the nitrile group can be a precursor for the construction of various nitrogen-containing rings. For example, a derivative of this compound, 2-acetyl-4,4-dimethoxybutanenitrile, has been used in the synthesis of 4-methyl-7H-pyrrolo[2,3-d]pyrimidine. google.com

The latent aldehyde functionality, protected as a dimethyl acetal, offers further opportunities for heterocycle synthesis. Deprotection to the aldehyde would allow for condensation reactions with various binucleophiles to form pyridines, pyrimidines, or other heterocyclic systems. For instance, the [2+2+2] cycloaddition of alkynes and nitriles is an efficient method for pyridine (B92270) synthesis. rsc.org A strategy involving the in-situ generation of an alkyne from the aldehyde precursor derived from this compound could lead to novel pyridine derivatives.

The following table presents some examples of heterocyclic scaffolds that could be synthesized from this compound.

| Heterocyclic Scaffold | Synthetic Strategy | Key Functional Group Transformation |

| Pyrazoles/Pyrazolines | Reaction of a β-dicarbonyl derivative with hydrazine (B178648) | Hydrolysis of acetal and subsequent condensation |

| Pyridines | [2+2+2] cycloaddition with alkynes | Utilization of the nitrile group |

| Pyrrolidines | Reductive amination of the derived aldehyde with an amino ester | Hydrolysis of acetal and reductive amination |

| Tetrazoles | [3+2] cycloaddition with an azide (B81097) source | Reaction of the nitrile group |

| Pyrazolo[1,5-a]pyrimidines | Condensation with a substituted hydrazine followed by cyclization | Utilization of a functionalized nitrile derivative epo.org |

In-depth Mechanistic Studies Using Real-time Spectroscopic Techniques and Advanced Kinetic Analysis

A thorough understanding of reaction mechanisms is crucial for optimizing existing synthetic methods and developing new ones. For this compound, there is a significant lack of in-depth mechanistic studies for its various transformations.

Future research should employ real-time spectroscopic techniques, such as in-situ FTIR and Raman spectroscopy, to monitor the progress of reactions involving this compound. core.ac.ukacs.org These techniques can provide valuable information about the formation of intermediates and transition states, helping to elucidate complex reaction pathways. For instance, in-situ Raman spectroscopy has been used to study the electrochemical synthesis of nitriles, providing insights into the reaction mechanism. rsc.org

Advanced kinetic analysis and modeling can also be powerful tools for understanding the factors that control reaction rates and selectivity. researchgate.netacs.org By systematically varying reaction parameters and fitting the data to kinetic models, a quantitative understanding of the reaction mechanism can be achieved. Such studies have been applied to the hydrolysis of nitriles and the formation of heterocyclic compounds. researchgate.netresearchgate.net

For example, a mechanistic investigation into the cyclization reactions of nitriles to form heterocycles could reveal the role of catalysts and solvents in directing the reaction towards a desired product. rsc.orgmdpi.comacs.org DFT calculations could complement experimental studies by providing theoretical insights into the energetics of different reaction pathways. mdpi.com

The combination of real-time spectroscopy, kinetic analysis, and computational chemistry will be instrumental in unlocking the full synthetic potential of this compound and will pave the way for the rational design of new and improved synthetic methodologies.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 4,4-Dimethoxybutanenitrile, and how can purity be maximized during purification?

- Methodology : The compound is typically synthesized via acetal protection of 3-cyanopropionaldehyde using methanol under acidic catalysis. Purification is achieved through vacuum distillation (boiling point: 90–91°C at 14 mmHg) . To ensure high purity, fractional distillation with inert gas protection is recommended to prevent hydrolysis of the nitrile or acetal groups. Purity can be confirmed via GC-MS or NMR, with particular attention to residual solvents or unreacted starting materials.

Q. How should this compound be stored to maintain stability, and what are critical handling precautions?

- Methodology : Store in airtight, amber-glass containers under inert gas (e.g., argon) at –20°C to minimize degradation. The compound is sensitive to moisture and strong acids/bases, which may hydrolyze the acetal or nitrile groups . Handling should occur in a fume hood with PPE (gloves, goggles) due to potential irritant properties. Monitor for discoloration or precipitate formation as signs of degradation.

Q. What analytical techniques are essential for characterizing this compound?

- Methodology : Key techniques include:

- FT-IR : Confirm nitrile (C≡N stretch ~2240 cm⁻¹) and acetal (C-O-C ~1100 cm⁻¹) functional groups.

- NMR : ¹H NMR should show methoxy proton signals at δ 3.2–3.4 ppm and acetal protons at δ 4.1–4.3 ppm .

- GC-MS : Monitor molecular ion peak at m/z 129.16 (C₆H₁₁NO₂⁺) and assess purity .